molecular formula C9H8N2S B2579936 2-Methyl-4-(3-pyridyl)thiazole CAS No. 122845-35-6

2-Methyl-4-(3-pyridyl)thiazole

Cat. No. B2579936
CAS RN: 122845-35-6
M. Wt: 176.24
InChI Key: PVUGYBMZXNBOPD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MPT and has a molecular formula of C10H9N2S. MPT is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.

Mechanism of Action

The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, MPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPT can induce apoptosis (programmed cell death) in cancer cells. MPT has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, MPT has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPT in lab experiments is its relatively low cost and ease of synthesis. MPT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using MPT is its low solubility in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several potential future directions for research on MPT. One area of interest is the development of MPT-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of MPT as a plant growth regulator and pesticide. In addition, the synthesis of MPT derivatives with improved solubility and biological activity is an area of ongoing research.
Conclusion:
In conclusion, 2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. MPT has advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.

Scientific Research Applications

MPT has been extensively studied for its potential applications in various scientific fields. In medicine, MPT has been shown to have antitumor and antioxidant properties. It has also been found to exhibit anti-inflammatory and analgesic effects. In agriculture, MPT has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, MPT has been used as a precursor for the synthesis of various metal complexes.

properties

IUPAC Name

2-methyl-4-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUGYBMZXNBOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-pyridyl)thiazole

Synthesis routes and methods

Procedure details

A solution of thioacetamide (5 g) in methanol (25 ml) was added dropwise to a stirred suspension of 3-bromoacetylpyridine hydrobromide (17,75 g) in methanol (89 ml) at room temperature over ten minutes. After about one hour, the hydrobromide of the product crystallized out. The mixture was diluted with ether (100 ml) and the product was isolated by filtration. The solid was dissolved in water and the solution was basified with ammonium hydroxide. The product was extracted into ether and the extract was washed with saturated salt solution, then evaporated to give 2-methyl-4-(pyridin-3-yl)-thiazole as a crystalline solid (8,6 g) Mp 81° C.
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